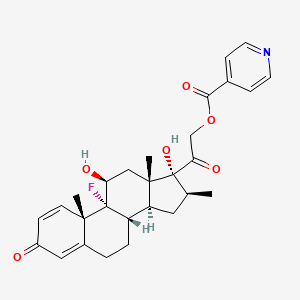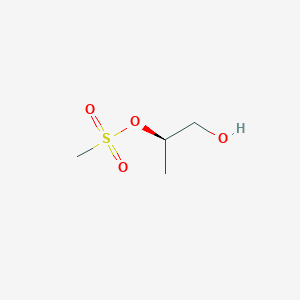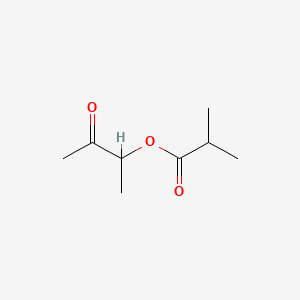
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate is a complex organic compound. It is a diester formed from two carboxylic acid groups and an alcohol. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate involves multiple steps. The primary synthetic route includes the esterification of benzene-1,2,4,5-tetracarboxylic acid with 2-(2-methyl-1-oxoallyl)oxyethanol under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological effects.
類似化合物との比較
Similar Compounds
- 1,4-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
- 1,5-Bis(2-((2-methyl-1-oxoallyl)oxy)ethyl) dihydrogen benzene-1,2,4,5-tetracarboxylate
Uniqueness
This compound is unique due to its specific ester groups and the arrangement of carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
83418-61-5 |
|---|---|
分子式 |
C22H22O12 |
分子量 |
478.4 g/mol |
IUPAC名 |
4,6-bis[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-11(2)19(27)31-5-7-33-21(29)15-10-16(14(18(25)26)9-13(15)17(23)24)22(30)34-8-6-32-20(28)12(3)4/h9-10H,1,3,5-8H2,2,4H3,(H,23,24)(H,25,26) |
InChIキー |
OWOKLNVOQQCUJM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)OCCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















